molecular formula C12H5F6NO2 B6331325 N-[3,5-Bis(trifluoromethyl)phenyl]maleimide CAS No. 71173-28-9

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide

Cat. No.: B6331325
CAS No.: 71173-28-9
M. Wt: 309.16 g/mol
InChI Key: JHZCAULQGITDAV-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a maleimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]maleimide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is heated to facilitate the formation of the maleimide ring, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the maleimide moiety to a succinimide derivative.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3,5-Bis(trifluoromethyl)phenyl]succinimide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is explored for its potential as a biochemical probe and in the development of bioactive molecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]maleimide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes. The maleimide moiety can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO2/c13-11(14,15)6-3-7(12(16,17)18)5-8(4-6)19-9(20)1-2-10(19)21/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZCAULQGITDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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